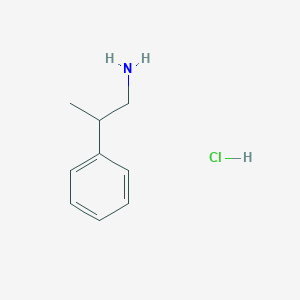

2-Phenylpropan-1-amin-Hydrochlorid

Übersicht

Beschreibung

BMPEA (Hydrochlorid), auch bekannt als Beta-Methylphenethylamin-Hydrochlorid, ist eine organische Verbindung, die zur Klasse der Phenethylamine gehört. Es ist ein Positionsisomer von Amphetamin und teilt einige pharmakologische Eigenschaften mit diesem. BMPEA (Hydrochlorid) wurde in bestimmten Nahrungsergänzungsmitteln gefunden und ist für seine stimulierenden Wirkungen bekannt .

Wissenschaftliche Forschungsanwendungen

BMPEA (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzmaterial in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Spurenamin-assoziierte Rezeptoren, insbesondere TAAR1.

Medizin: Untersucht auf seine potenziellen stimulierenden Wirkungen und verglichen mit anderen Phenethylaminen.

Wirkmechanismus

BMPEA (Hydrochlorid) übt seine Wirkungen hauptsächlich durch Agonismus des humanen Spurenamin-assoziierten Rezeptors 1 (TAAR1) aus. Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung beteiligt und wurde mit stimulierenden Wirkungen in Verbindung gebracht. Die Interaktion der Verbindung mit TAAR1 führt zu einer erhöhten Freisetzung von Monoaminen wie Dopamin, Noradrenalin und Serotonin, was zu ihren stimulierenden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

2-Phenylpropan-1-amine hydrochloride, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease that plays a crucial role in the digestive system, breaking down proteins into smaller peptides for absorption.

Mode of Action

The compound is thought to act as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that plays a key role in the body’s fight-or-flight response . This leads to the activation of adrenergic receptors, which can result in various physiological changes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, often involving the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Biochemische Analyse

Biochemical Properties

2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-Phenylpropan-1-amine hydrochloride inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .

Cellular Effects

2-Phenylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .

Molecular Mechanism

The molecular mechanism of 2-Phenylpropan-1-amine hydrochloride involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, 2-Phenylpropan-1-amine hydrochloride can inhibit the reuptake of norepinephrine, further prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylpropan-1-amine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2-Phenylpropan-1-amine hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .

Dosage Effects in Animal Models

The effects of 2-Phenylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

2-Phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Phenylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .

Subcellular Localization

The subcellular localization of 2-Phenylpropan-1-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BMPEA (Hydrochlorid) kann durch katalytische Hydrierung von 2-Phenylpropionitril synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator in reinem wasserfreiem Ethanol mit drei Äquivalenten Salzsäure. Das Endprodukt wird als Hydrochloridsalz extrahiert, das einen Schmelzpunkt von 123-124 °C hat .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für BMPEA (Hydrochlorid) sind in der Literatur nicht gut dokumentiert. Die Synthese beinhaltet typischerweise Standard-Organosynthesetechniken, einschließlich katalytischer Hydrierung und Extraktionsprozessen, die für industrielle Zwecke skaliert werden können.

Analyse Chemischer Reaktionen

Reaktionstypen

BMPEA (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Sekundäre Amine.

Substitution: Alkylierte oder acylierte Derivate von BMPEA.

Vergleich Mit ähnlichen Verbindungen

BMPEA (Hydrochlorid) ähnelt anderen Phenethylaminen, insbesondere Amphetamin. Es ist einzigartig in seiner spezifischen Positionsisomerie und seiner Wechselwirkung mit TAAR1. Weitere ähnliche Verbindungen sind:

Amphetamin: Teilt stimulierende Eigenschaften, hat aber eine andere Positionsisomerie.

Phenethylamin: Die Stammverbindung der Klasse, mit weniger ausgeprägten stimulierenden Wirkungen.

Methamphetamin: Ein stärkeres Stimulans mit einer anderen chemischen Struktur.

BMPEA (Hydrochlorid) sticht durch seine spezifischen Rezeptor-Wechselwirkungen und sein Vorkommen in bestimmten Nahrungsergänzungsmitteln hervor, was zu behördlicher Kontrolle geführt hat .

Biologische Aktivität

2-Phenylpropan-1-amine hydrochloride, commonly known as beta-methylphenethylamine , is a compound with notable biological activities that have garnered interest in pharmacological research. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 171.668 g/mol

- CAS Number : 20388-87-8

- Melting Point : 143°C to 145°C

Synthesis and Derivatives

The synthesis of 2-phenylpropan-1-amine hydrochloride can be achieved through various methods, including transaminase-mediated synthesis. This environmentally friendly approach utilizes immobilized whole-cell biocatalysts to produce enantiopure derivatives with high conversion rates and enantiomeric excess (ee) .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of phenethylamine derivatives, including 2-phenylpropan-1-amine hydrochloride. For instance, compounds structurally related to this amine have shown significant effects against various cancer cell lines. In vitro studies indicated that certain derivatives demonstrated IC values in the nanomolar range against MCF-7 breast cancer cells, suggesting a potent inhibitory effect on cell proliferation .

| Compound | IC (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

| CA-4 | 3.9 | MCF-7 |

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. For example, compound 9q has been shown to interact with the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting normal mitotic processes .

Case Studies

- Tuberculosis Treatment : A study explored novel inhibitors for tuberculosis that shared structural similarities with phenethylamines. These inhibitors demonstrated promising efficacy in murine models, indicating potential applications for treating resistant strains of Mycobacterium tuberculosis .

- Obesity Pharmacotherapy : Research has also investigated the role of orexin receptor antagonists in obesity management. Compounds similar to beta-methylphenethylamine were evaluated for their ability to modulate orexin pathways, which are crucial in regulating appetite and energy balance .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be considered. The pharmacokinetics of beta-methylphenethylamine derivatives indicate varying metabolic pathways, with some exhibiting potential cardiotoxicity concerns similar to other phenethylamine analogs .

Eigenschaften

IUPAC Name |

2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942557 | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20388-87-8, 52991-03-4 | |

| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.